Tetradecamethylheptasiloxane-1,13-diol

Description

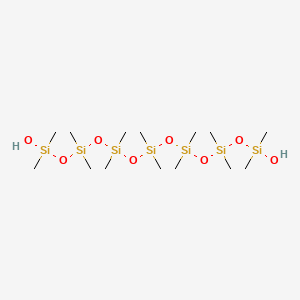

Tetradecamethylheptasiloxane-1,13-diol (CAS: 19095-23-9) is a siloxane-based diol with the molecular formula C₁₄H₄₄O₆Si₇ and a molecular weight of 505.09 g/mol . Its structure consists of a heptasiloxane backbone (seven silicon atoms connected by oxygen atoms) with 14 methyl groups and two terminal hydroxyl groups at positions 1 and 13. This compound belongs to the class of organosiloxanes, which are characterized by alternating silicon-oxygen bonds and organic substituents. The diol functional groups enhance its polarity and reactivity compared to non-hydroxylated siloxanes, making it suitable for applications in polymer synthesis, surfactants, or crosslinking agents.

Properties

IUPAC Name |

bis[[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy]-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H44O8Si7/c1-23(2,15)17-25(5,6)19-27(9,10)21-29(13,14)22-28(11,12)20-26(7,8)18-24(3,4)16/h15-16H,1-14H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSYQMMLUCHWNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H44O8Si7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697802 | |

| Record name | Tetradecamethylheptasiloxane-1,13-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3195-63-9 | |

| Record name | Tetradecamethylheptasiloxane-1,13-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecamethylheptasiloxane-1,13-diol typically involves the hydrolysis and condensation of organosilicon precursors. One common method is the hydrolysis of tetradecamethylheptasiloxane derivatives in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, followed by neutralization and purification steps .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrolysis and condensation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetradecamethylheptasiloxane-1,13-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form siloxane-based ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxyl groups to siloxane-based alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include siloxane-based ketones, aldehydes, alcohols, and substituted siloxanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Structural Characteristics

- Molecular Weight: 537.097 g/mol

- Molecular Formula:

- Hydrophobic Nature: The presence of multiple silicon atoms contributes to its hydrophobic characteristics, which are essential for applications in coatings and materials science.

Applications in Scientific Research

Tetradecamethylheptasiloxane-1,13-diol has diverse applications in several scientific domains:

Chemistry

- Precursor for Siloxane-Based Materials: It serves as a precursor for synthesizing advanced siloxane-based polymers, which are integral in creating materials with specific mechanical and thermal properties.

Biology

- Biocompatible Materials: The compound is used in developing biocompatible materials for medical devices and implants, leveraging its stability and hydrophobic properties to enhance compatibility with biological systems.

Medicine

- Drug Delivery Systems: Investigated for potential use in drug delivery systems due to its ability to form stable interactions with hydrophobic surfaces, facilitating the transport of hydrophobic drugs.

Industry

- High-Performance Lubricants and Coatings: Employed in producing lubricants, coatings, and sealants that require high durability and resistance to environmental factors.

Case Study 1: Biocompatibility Testing

Research conducted on the biocompatibility of this compound demonstrated its effectiveness in reducing inflammatory responses when used in implantable devices. In vivo studies indicated a favorable interaction with surrounding tissues, suggesting its suitability for long-term medical applications.

Case Study 2: Drug Delivery Systems

A study explored the use of this compound as a carrier for hydrophobic drugs. Results showed enhanced drug solubility and stability, leading to improved therapeutic efficacy in targeted drug delivery systems.

Mechanism of Action

The mechanism of action of Tetradecamethylheptasiloxane-1,13-diol involves its interaction with various molecular targets and pathways. The compound’s hydrophobic nature allows it to form stable interactions with hydrophobic surfaces, making it effective in applications such as coatings and sealants. Additionally, its hydroxyl groups can participate in hydrogen bonding and other interactions, contributing to its versatility in chemical reactions .

Comparison with Similar Compounds

Structural Analogues: Siloxane Derivatives

Hexamethyldisiloxane (CAS: 107-46-0)

- Molecular Formula : C₆H₁₈OSi₂

- Structure : A shorter siloxane chain with two silicon atoms and six methyl groups. Lacks hydroxyl groups.

- Properties : Low viscosity, hydrophobic, and thermally stable. Primarily used as a solvent or lubricant in industrial applications .

- Key Difference : The absence of hydroxyl groups in hexamethyldisiloxane limits its reactivity in polymerization or surface modification compared to Tetradecamethylheptasiloxane-1,13-diol.

1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane

- Molecular Formula : C₁₄H₄₄O₆Si₇ (identical to the diol form) .

- Structure : Similar backbone but with terminal methyl groups instead of hydroxyls.

- Properties : Higher hydrophobicity and lower polarity due to the lack of hydroxyl groups. Likely used in silicone-based lubricants or sealants.

Functional Analogues: Diol Compounds

8,13-Dimethylicosa-9,11-diyne-8,13-diol

- Structure : A linear aliphatic diol with a diyne (C≡C-C≡C) moiety and methyl groups at positions 8 and 13.

- Comparison : Unlike the siloxane-based diol, this compound’s bioactivity stems from its conjugated diyne system, which is absent in this compound.

13-Methyl-14-pentadecene-1,13-diol

- Source : Isolated from Ocimum basilicum leaf extracts .

- Properties : A branched diol with antimicrobial and antioxidant activities.

- Key Difference : Naturally occurring and bioactive, whereas this compound is synthetic and likely used in industrial rather than pharmaceutical contexts.

Environmental and Regulatory Considerations

- Hexamethylene Diisocyanate (CAS: 822-06-0): A non-siloxane diol precursor with isocyanate groups. Classified as hazardous under REACH regulations due to respiratory sensitization risks .

- This compound: Limited regulatory data available, but siloxanes are generally subject to scrutiny under REACH for environmental persistence .

Q & A

Basic: What are the critical steps in synthesizing Tetradecamethylheptasiloxane-1,13-diol, and how can purity be optimized?

Methodological Answer:

Synthesis of siloxane-based diols like this compound requires precise control of reaction conditions, including temperature, solvent selection (e.g., anhydrous conditions to prevent hydrolysis), and catalyst choice (e.g., acid/base catalysts for siloxane bond formation). Purification often involves fractional distillation or column chromatography to isolate the desired isomer, as impurities from incomplete reactions or byproducts (e.g., cyclic siloxanes) can significantly affect downstream applications. For example, chromatography with silica gel and gradient elution can separate structurally similar siloxane derivatives .

Advanced: How can researchers differentiate structural isomers of this compound using analytical techniques?

Methodological Answer:

Structural isomers, such as variations in hydroxyl group positioning or siloxane ring size, can be resolved using gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM). For instance, SIM targets specific fragment ions (e.g., m/z values corresponding to siloxane backbone cleavage or hydroxyl group retention). High-resolution mass spectrometry (HRMS) with Orbitrap or TOF analyzers further enhances specificity by distinguishing isotopic patterns and exact mass measurements (<5 ppm error). Cross-validation with nuclear magnetic resonance (NMR) , particularly NMR, provides complementary structural insights into siloxane connectivity .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- and NMR : Identify hydroxyl proton environments and methyl/siloxane group configurations.

- NMR : Resolves siloxane (Si-O-Si) and silanol (Si-OH) bonding patterns, critical for confirming the diol structure.

- Fourier-transform infrared spectroscopy (FTIR) : Detects Si-O-Si stretching (~1000–1100 cm) and O-H stretching (~3200–3600 cm) bands.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHOSi) via exact mass analysis .

Advanced: How can detection limits (LOD/LOQ) for this compound be optimized in environmental or biological matrices?

Methodological Answer:

To achieve low LOD/LOQ in complex matrices (e.g., aerosols, biological fluids):

- Derivatization : Convert hydroxyl groups to trimethylsilyl (TMS) ethers using BSTFA or similar reagents to enhance volatility for GC-MS analysis.

- Tandem MS (MS/MS) : Use multiple reaction monitoring (MRM) to reduce background noise. For example, fragment ions from siloxane backbone cleavage (e.g., m/z 299–341) can be monitored with collision-induced dissociation (CID).

- Internal standards : Isotope-labeled analogs (e.g., -labeled diols) correct for matrix effects and ionization variability. In absence of labeled standards, structurally similar compounds (e.g., C22 7,16-diol) may serve as surrogates .

Basic: What reactivity patterns of this compound are relevant to materials science?

Methodological Answer:

The diol’s hydroxyl groups enable:

- Crosslinking : Reaction with diisocyanates to form polyurethanes, enhancing thermal stability.

- Surface modification : Silanol groups (from partial hydrolysis) bind to silica or metal oxides, improving adhesion in coatings.

- Hydrogen bonding : Facilitates self-assembly into supramolecular structures, studied via dynamic light scattering (DLS) or small-angle X-ray scattering (SAXS). Kinetic studies using in situ FTIR monitor reaction progress with crosslinkers like tetraethyl orthosilicate (TEOS) .

Advanced: How does hydroxyl group stereochemistry in this compound affect its interactions in polymer composites?

Methodological Answer:

The spatial arrangement of hydroxyl groups influences:

- Crystallinity : Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) compare melting points and crystal lattice parameters between stereoisomers.

- Hydrophilicity : Contact angle measurements reveal how hydroxyl positioning affects water absorption, critical for hydrogels or moisture-resistant films.

- Mechanical properties : Tensile testing of composites (e.g., siloxane-polyethylene blends) correlates stereochemistry with elasticity and fracture toughness. Computational modeling (e.g., molecular dynamics) predicts hydrogen-bonding networks and interfacial adhesion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.